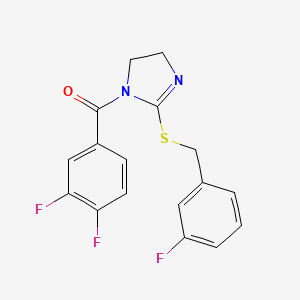
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It contains multiple functional groups, including a difluorophenyl group, a fluorobenzyl group, and an imidazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The difluorophenyl and fluorobenzyl groups are aromatic, while the imidazolyl group is a five-membered ring containing two nitrogen atoms .
科学的研究の応用
Fluorinated Compounds in Photostability Enhancement
Research demonstrates that fluorination of fluorophores can significantly enhance their photostability and improve spectroscopic properties. A study by Woydziak et al. (2012) focused on the synthesis of bis(2,4,5-trifluorophenyl)methanone and its subsequent transformation into various fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, including structures akin to (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, are highly fluorescent and offer tunable absorption and emission spectra, making them valuable for developing novel fluorophores for bioimaging and other applications (Woydziak, Fu, & Peterson, 2012).
Heterocyclic Compounds in Material Science
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, as reported by Ghaemy et al. (2013), reveal the significance of integrating heterocyclic structures, similar to the imidazole moiety in the compound of interest. These materials exhibit remarkable solubility, thermal stability, and fluorescence, suggesting potential applications in the development of advanced polymeric materials with specific optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Catalytic Applications and Structural Investigations
Research on the catalytic and structural properties of related heterocyclic compounds highlights the potential utility in catalysis and structural chemistry. For example, the study on carbene and imidazole compounds by Moreno-Fuquen et al. (2019) provides insights into the reactivity and structural configuration of similar compounds. Such investigations contribute to understanding the catalytic mechanisms and designing new catalysts for organic synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Photophysical Behavior and Luminescence Studies
The exploration of excited state properties and luminescence of thermally activated delayed fluorescence molecules by Fan et al. (2018) indicates the relevance of studying the photophysical behavior of compounds with complex fluorinated and heterocyclic structures. Such research aids in designing organic materials with enhanced fluorescent efficiency and potential applications in optoelectronics and bioimaging (Fan, Zhang, Zhou, Lin, & Wang, 2018).
特性
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEHBEFBNKKNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
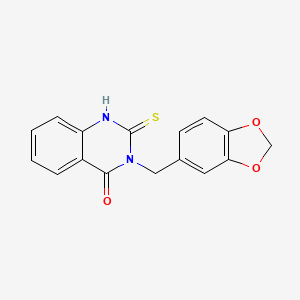
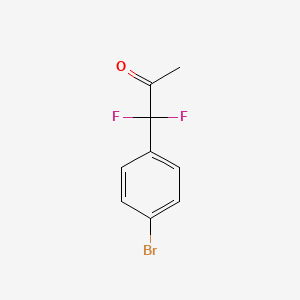
![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
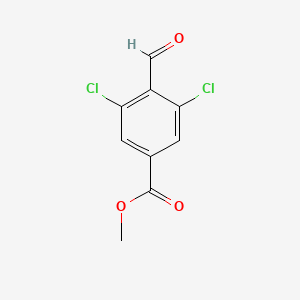
![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)
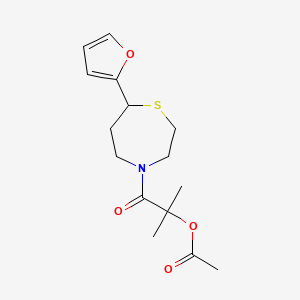
![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

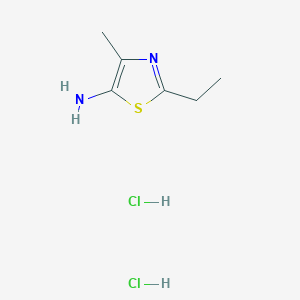
![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)
![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)